Cas no 45662-46-2 ((1-ethenyl-1H-imidazol-2-yl)methanol)

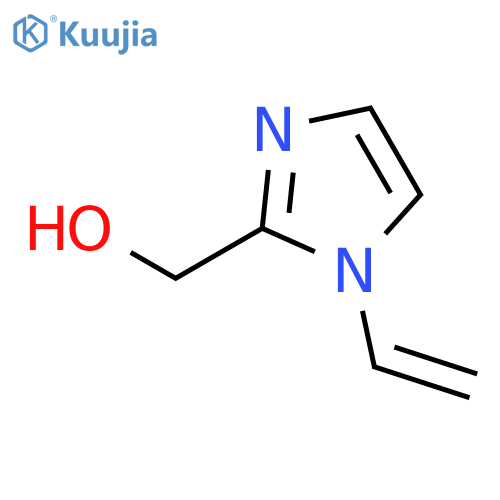

45662-46-2 structure

商品名:(1-ethenyl-1H-imidazol-2-yl)methanol

(1-ethenyl-1H-imidazol-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 1-ethenyl-1H-Imidazole-2-methanol

- (1-ethenylimidazol-2-yl)methanol

- BJIUWZYBYKQRSZ-UHFFFAOYSA-N

- (1-Vinyl-1H-imidazol-2-yl)methanol

- CS-0249106

- 1-Vinyl-2-hydroxymethylimidazole

- 45662-46-2

- DTXSID30336662

- AKOS008132142

- (1-Vinyl-1H-imidazol-2-yl)methanol #

- Z425960776

- MFCD11857908

- EN300-42515

- (1-ethenyl-1H-imidazol-2-yl)methanol

- G25978

- SCHEMBL5961221

-

- インチ: InChI=1S/C6H8N2O/c1-2-8-4-3-7-6(8)5-9/h2-4,9H,1,5H2

- InChIKey: BJIUWZYBYKQRSZ-UHFFFAOYSA-N

- ほほえんだ: C=CN1C=CN=C1CO

計算された属性

- せいみつぶんしりょう: 124.063662883g/mol

- どういたいしつりょう: 124.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 38Ų

(1-ethenyl-1H-imidazol-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319776-10g |

(1-Ethenyl-1h-imidazol-2-yl)methanol |

45662-46-2 | 95% | 10g |

¥34404.00 | 2024-05-13 | |

| Enamine | EN300-42515-1.0g |

(1-ethenyl-1H-imidazol-2-yl)methanol |

45662-46-2 | 95.0% | 1.0g |

$371.0 | 2025-03-15 | |

| Enamine | EN300-42515-10.0g |

(1-ethenyl-1H-imidazol-2-yl)methanol |

45662-46-2 | 95.0% | 10.0g |

$1593.0 | 2025-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319776-500mg |

(1-Ethenyl-1h-imidazol-2-yl)methanol |

45662-46-2 | 95% | 500mg |

¥5848.00 | 2024-05-13 | |

| TRC | B126158-250mg |

(1-ethenyl-1H-imidazol-2-yl)methanol |

45662-46-2 | 250mg |

$ 320.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319776-1g |

(1-Ethenyl-1h-imidazol-2-yl)methanol |

45662-46-2 | 95% | 1g |

¥8008.00 | 2024-05-13 | |

| TRC | B126158-25mg |

(1-ethenyl-1H-imidazol-2-yl)methanol |

45662-46-2 | 25mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B126158-50mg |

(1-ethenyl-1H-imidazol-2-yl)methanol |

45662-46-2 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Aaron | AR019VFA-100mg |

(1-ETHENYL-1H-IMIDAZOL-2-YL)METHANOL |

45662-46-2 | 95% | 100mg |

$117.00 | 2025-02-14 | |

| 1PlusChem | 1P019V6Y-1g |

(1-ethenyl-1H-imidazol-2-yl)methanol |

45662-46-2 | 95% +(stabilized with TBC) | 1g |

$511.00 | 2024-05-02 |

(1-ethenyl-1H-imidazol-2-yl)methanol 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

45662-46-2 ((1-ethenyl-1H-imidazol-2-yl)methanol) 関連製品

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:45662-46-2)(1-ethenyl-1H-imidazol-2-yl)methanol

清らかである:99%/99%

はかる:250mg/1g

価格 ($):166/446